molecular formula C6H7N4O4S- B13785383 hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine

hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13785383
M. Wt: 231.21 g/mol
InChI Key: ZVFLCRGXDSPVKK-UHFFFAOYSA-M
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Description

Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. This reaction is often catalyzed by hydrochloric acid, which facilitates the chemo-selective substitution at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions are generally mild, and the process is straightforward, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of derivatives with potentially enhanced biological activity .

Comparison with Similar Compounds

Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structure and the presence of the pyrrolo[2,3-d]pyrimidine core. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C6H7N4O4S-

Molecular Weight

231.21 g/mol

IUPAC Name

hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1

InChI Key

ZVFLCRGXDSPVKK-UHFFFAOYSA-M

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O-]

Origin of Product

United States

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